molecular formula C12H7N3O2S B1683927 5-Quinoxalin-6-ylmethylene-thiazolidine-2,4-dione CAS No. 648450-29-7

5-Quinoxalin-6-ylmethylene-thiazolidine-2,4-dione

Cat. No. B1683927
CAS RN: 648450-29-7
M. Wt: 257.27 g/mol
InChI Key: SQWZFLMPDUSYGV-UXBLZVDNSA-N
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Description

5-Quinoxalin-6-ylmethylene-thiazolidine-2,4-dione is a quinoxaline derivative . It is a potent inhibitor of the PI3Kγ, with an IC50 of 8 nM . It inhibits the progression of joint inflammation and damage in both lymphocyte-independent and dependent mouse models of rheumatoid arthritis . It has a role as an EC 2.7.1.137 (phosphatidylinositol 3-kinase) inhibitor, an anti-inflammatory agent, and an antirheumatic drug .


Molecular Structure Analysis

The molecular formula of 5-Quinoxalin-6-ylmethylene-thiazolidine-2,4-dione is C12H7N3O2S . The compound is a member of thiazolidinediones and a quinoxaline derivative . The structure includes a quinoxaline moiety, a bicyclic heterocycle made up of a benzene ring fused to a pyrazine ring .


Physical And Chemical Properties Analysis

The molecular weight of 5-Quinoxalin-6-ylmethylene-thiazolidine-2,4-dione is 257.27 g/mol . Other specific physical and chemical properties are not provided in the search results.

Mechanism of Action

Target of Action

The primary target of 5-Quinoxalin-6-ylmethylene-thiazolidine-2,4-dione is the Phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit gamma isoform (PI3Kγ) . This enzyme plays a crucial role in several cellular functions, including cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .

Mode of Action

5-Quinoxalin-6-ylmethylene-thiazolidine-2,4-dione acts as a potent, selective, and ATP-competitive inhibitor of PI3Kγ . It binds to the active site of the enzyme, preventing it from phosphorylating its substrate, Phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2), to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3) .

Biochemical Pathways

The inhibition of PI3Kγ by 5-Quinoxalin-6-ylmethylene-thiazolidine-2,4-dione disrupts the PI3K/AKT signaling pathway . This pathway is involved in cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription and cell migration .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (adme) properties, as well as its bioavailability, are crucial factors that influence its therapeutic efficacy .

Result of Action

The inhibition of PI3Kγ by 5-Quinoxalin-6-ylmethylene-thiazolidine-2,4-dione can lead to a decrease in the phosphorylation of AKT, a downstream effector of PI3K . This can result in the modulation of various cellular responses, including cell survival, growth, and proliferation .

Action Environment

The action of 5-Quinoxalin-6-ylmethylene-thiazolidine-2,4-dione can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature, as it is recommended to be stored in a dry environment at 2-8°C . Furthermore, the compound’s action can also be influenced by the physiological environment, such as the presence of other interacting molecules or the pH of the cellular environment .

properties

IUPAC Name

(5Z)-5-(quinoxalin-6-ylmethylidene)-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7N3O2S/c16-11-10(18-12(17)15-11)6-7-1-2-8-9(5-7)14-4-3-13-8/h1-6H,(H,15,16,17)/b10-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQWZFLMPDUSYGV-POHAHGRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C=C1C=C3C(=O)NC(=O)S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=NC=CN=C2C=C1/C=C\3/C(=O)NC(=O)S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401018492
Record name (5Z)-5-(6-Quinoxalinylmethylene)-2,4-thiazolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401018492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Quinoxalin-6-ylmethylene-thiazolidine-2,4-dione

CAS RN

1287651-14-2, 648450-29-7
Record name (5Z)-5-(6-Quinoxalinylmethylene)-2,4-thiazolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401018492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AS605240
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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